1-(2-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
Overview
Description
1-(2-Fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-fluorobenzyl group and a 4-methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.
Introduction of 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced through similar nucleophilic substitution reactions using 4-methylbenzyl halides.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-(2-Fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(2-Chlorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- 1-(2-Bromobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- 1-(2-Methylbenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide
Uniqueness: 1-(2-Fluorobenzyl)-N-(4-methylbenzyl)piperidine-4-carboxamide is unique due to the presence of the fluorine atom in the 2-fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical properties, reactivity, and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-16-6-8-17(9-7-16)14-23-21(25)18-10-12-24(13-11-18)15-19-4-2-3-5-20(19)22/h2-9,18H,10-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOAEEDTJSGHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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